molecular formula C10H11NO B185674 5-methoxy-1-methyl-1H-indole CAS No. 2521-13-3

5-methoxy-1-methyl-1H-indole

Cat. No. B185674
Key on ui cas rn: 2521-13-3
M. Wt: 161.2 g/mol
InChI Key: HQNPKVBTBJUMTR-UHFFFAOYSA-N
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Patent
US06326501B1

Procedure details

With dimethyl carbonate as a methylating agent, the N-methylation of indole system containing electron-donating groups was also studied. For an example, N-methylation of 5-methoxyindole with dimethyl carbonate at reflux temperature for 5 hours gave 1-methyl-5-methoxyindole in 97% isolated yield. However, other indole substrates, such as gramine, indole-3-methanol, indole3-ethanol and tryptamine gave a complex mixture of unidentified products. These results indicated that N-methylation with dimethyl carbonate is not applicable to such indole systems.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](=O)(OC)OC.N1C2C(=CC=CC=2)C=C1.[CH3:16][O:17][C:18]1[CH:19]=[C:20]2[C:24](=[CH:25][CH:26]=1)[NH:23][CH:22]=[CH:21]2>>[CH3:1][N:23]1[C:24]2[C:20](=[CH:19][C:18]([O:17][CH3:16])=[CH:26][CH:25]=2)[CH:21]=[CH:22]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1C=CC2=CC=CC=C12
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC=1C=C2C=CNC2=CC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(OC)(OC)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for 5 hours
Duration
5 h

Outcomes

Product
Name
Type
product
Smiles
CN1C=CC2=CC(=CC=C12)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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